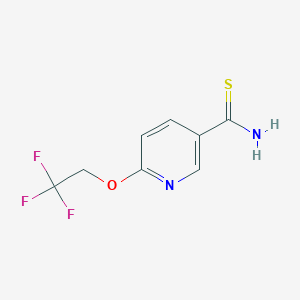

6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide

Description

Properties

IUPAC Name |

6-(2,2,2-trifluoroethoxy)pyridine-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2OS/c9-8(10,11)4-14-6-2-1-5(3-13-6)7(12)15/h1-3H,4H2,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHZAGDMGSMJNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=S)N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380386 | |

| Record name | 6-(2,2,2-trifluoroethoxy)pyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-59-5 | |

| Record name | 6-(2,2,2-trifluoroethoxy)pyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide

An In-Depth Technical Guide to the Physicochemical Properties of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide

Executive Summary

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. This molecule merges two pharmacologically significant motifs: the pyridine carbothioamide scaffold, known for a wide range of biological activities, and the 2,2,2-trifluoroethoxy group, a bioisostere frequently used in drug design to enhance metabolic stability and lipophilicity. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a centralized resource on the compound's chemical identity, a proposed synthetic route, protocols for characterization and property determination, and a discussion of its potential relevance in pharmaceutical sciences. All methodologies are presented with a focus on scientific integrity, providing the underlying rationale for experimental choices to ensure robust and reproducible results.

Part 1: Molecular Overview and Strategic Importance

The Pyridine Carbothioamide Scaffold in Medicinal Chemistry

The pyridine carbothioamide core is a privileged scaffold in drug discovery. The presence of the thioamide group (-C(=S)NH2) provides unique hydrogen bonding capabilities and steric profiles compared to its amide analog. Derivatives of this class have demonstrated a remarkable breadth of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and antiurease activities.[1][2][3] The pyridine ring itself is a common feature in many approved drugs, offering a basic nitrogen atom that can be crucial for target engagement and influencing pharmacokinetic properties.

The Role of Trifluoroethoxy Substitution in Drug Design

The introduction of a trifluoroethoxy group is a well-established strategy in modern medicinal chemistry to optimize drug-like properties. The strong electron-withdrawing nature of the trifluoromethyl (CF3) group can significantly alter the electronics of the aromatic ring system. Furthermore, this moiety is known to enhance metabolic stability by blocking potential sites of oxidative metabolism and to increase lipophilicity, which can improve membrane permeability and oral bioavailability.[4] The strategic placement at the 6-position of the pyridine ring influences the overall electronic and steric landscape of the molecule.

Chemical Identity of this compound

A precise understanding of the molecule's fundamental identity is the cornerstone of all further investigation.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 6-(2,2,2-Trifluoroethoxy)thionicotinamide; 6-(2,2,2-trifluoroethoxy)-3-pyridinecarbothioamide | [5] |

| CAS Number | 175277-59-5 | [5][6] |

| Molecular Formula | C₈H₇F₃N₂OS | [5][6] |

| Molecular Weight | 236.22 g/mol | [6] |

| Appearance | Yellow crystalline solid | [5] |

Part 2: Synthesis and Spectroscopic Characterization

A robust synthetic route and unambiguous structural confirmation are prerequisites for any meaningful physicochemical or biological evaluation.

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound.

Causality: This pathway is chosen for its high functional group tolerance and generally good yields. The nitrile precursor, 6-(2,2,2-trifluoroethoxy)nicotinonitrile, serves as a stable and accessible starting material. The reaction with hydrogen sulfide, often in the presence of a basic catalyst like pyridine or triethylamine, proceeds via nucleophilic addition to the nitrile carbon to yield the desired primary thioamide.

Protocol: Synthesis and Purification

This protocol is a representative procedure adapted from standard organic synthesis practices.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and condenser, add 6-(2,2,2-trifluoroethoxy)nicotinonitrile (1.0 eq).

-

Solvent and Base: Add anhydrous pyridine (approx. 0.1 M solution) and triethylamine (2.0 eq).

-

Reaction: Bubble hydrogen sulfide gas through the stirred solution at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction by carefully pouring the mixture into ice-water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Structural Elucidation and Purity Assessment

Unambiguous characterization is critical. A combination of NMR spectroscopy and mass spectrometry provides definitive structural proof, while chromatography and melting point analysis assess purity.

Caption: Workflow for structural and purity confirmation.

2.3.1 Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure by observing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.[8]

-

Procedure:

-

Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a ¹H NMR spectrum. Expected signals would include aromatic protons on the pyridine ring, a quartet for the -OCH₂- group coupled to the CF₃ group, and broad signals for the -NH₂ protons of the thioamide.

-

Acquire a ¹³C NMR spectrum. Look for characteristic shifts for the thioamide carbon (C=S), aromatic carbons, and carbons of the trifluoroethoxy group.

-

Acquire a ¹⁹F NMR spectrum. A single signal (likely a triplet due to coupling with the -CH₂- group) is expected, confirming the presence of the CF₃ group.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[8]

-

2.3.2 Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Objective: To confirm the elemental composition by measuring the exact mass.

-

Instrumentation: ESI-Q-TOF or Orbitrap mass spectrometer.[8]

-

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into the mass spectrometer using electrospray ionization (ESI) in positive ion mode.

-

Acquire the spectrum and determine the m/z of the protonated molecule [M+H]⁺.

-

Compare the experimentally measured exact mass to the calculated theoretical mass for C₈H₈F₃N₂OS⁺. A mass accuracy of <5 ppm provides high confidence in the elemental formula.

-

Part 3: Core Physicochemical Properties

These intrinsic properties are fundamental to understanding the compound's behavior and predicting its suitability for further development.

Thermal Properties

The melting point is a crucial indicator of purity and lattice energy.

| Property | Value | Source(s) |

| Melting Point | 120-123 °C | [5][6] |

| Form | Crystalline Solid | [5] |

-

Protocol: Melting Point Determination

-

Finely powder a small amount of the dry sample.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the tube in a calibrated melting point apparatus.

-

Heat at a rate of 10-15 °C/min until the temperature is ~15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C/min.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A narrow range (<2 °C) is indicative of high purity.

-

Solubility Profile

Solubility is a critical determinant of bioavailability and formulation feasibility. While specific data is not publicly available, the molecular structure—containing a lipophilic trifluoroethoxy group and polar thioamide and pyridine moieties—suggests modest solubility in both aqueous and organic media.

-

Protocol: Kinetic Aqueous Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the excess solid.

-

Sampling: Carefully remove an aliquot of the clear supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a calibrated analytical method, such as HPLC-UV or LC-MS.

-

Validation: The presence of solid material at the end of the experiment validates that a saturated solution was achieved.

-

Acidity/Basicity (pKa)

The pKa values dictate the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding. The primary basic center is the pyridine nitrogen, while the thioamide N-H protons are weakly acidic.

-

Protocol: pKa Determination via Potentiometric Titration

-

Solution Prep: Dissolve an accurately weighed amount of the compound in a co-solvent system (e.g., methanol/water) to ensure solubility.

-

Titration: Calibrate a pH electrode and place it in the sample solution. Titrate the solution with a standardized solution of HCl to determine the pKa of the basic pyridine nitrogen. Subsequently, titrate with a standardized solution of NaOH to determine the pKa of the acidic thioamide protons.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

-

Part 4: Relevance and Application in Drug Discovery

The physicochemical profile of this compound provides critical insights for its potential as a drug candidate.

-

ADME Profile: The measured properties are essential inputs for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

-

Solubility (Part 3.2): Directly influences dissolution rate and oral absorption.

-

pKa (Part 3.3): Determines the charge state in the gastrointestinal tract and blood, affecting both solubility and membrane permeability. The basic pyridine center may lead to higher solubility at low pH (stomach).

-

Lipophilicity (LogP): While not experimentally determined here, the trifluoroethoxy group is expected to confer significant lipophilicity. This property must be balanced; high LogP can improve permeability but may also increase metabolic turnover and non-specific binding, and decrease aqueous solubility.

-

-

Structure-Activity Relationship (SAR) Insights: This molecule serves as an excellent starting point for SAR studies. The physicochemical data gathered here provides a baseline for evaluating analogs. For instance, modifying substituents on the pyridine ring would modulate the pKa of the nitrogen, while altering the thioamide to other functional groups would change hydrogen bonding patterns and solubility.

References

- 1. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Buy 2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine | 1248473-84-8 [smolecule.com]

- 5. 6-(2,2,2-TRIFLUOROETHOXY)PYRIDINE-3-THIOCARBOXAMIDE | 175277-59-5 [amp.chemicalbook.com]

- 6. 6-(2,2,2-Trifluoroethoxy)pyridine-3-thio-carboxamide [oakwoodchemical.com]

- 7. Pyridine-2-carbothioamide|Research Chemical|CAS 5346-38-3 [benchchem.com]

- 8. researchgate.net [researchgate.net]

6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide molecular structure and weight

An In-Depth Technical Guide to 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide: Structure, Properties, and Synthesis

Abstract

This compound is a fluorinated heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. Its molecular architecture, featuring a pyridine core, a metabolically robust trifluoroethoxy group, and a versatile carbothioamide functional group, positions it as a valuable building block for the synthesis of novel therapeutic agents. The trifluoroethoxy moiety is known to enhance pharmacokinetic properties such as metabolic stability and membrane permeability, while the carbothioamide group, a bioisostere of the common amide bond, offers unique hydrogen bonding capabilities and chemical reactivity. This guide provides a comprehensive analysis of the compound's molecular structure, physicochemical properties, a detailed, rationalized synthetic protocol, and a discussion of its potential applications, grounded in the broader context of pyridine-based therapeutics.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecular structure and physical characteristics of this compound is fundamental to its application in research and development.

Molecular Structure

The compound consists of a central pyridine ring. A 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is attached at the 6-position, and a carbothioamide (thioamide) group (-C(=S)NH₂) is substituted at the 3-position.

Caption: 2D Molecular Structure of the title compound.

Chemical Identifiers

Key identifiers for this compound are summarized below for unambiguous reference.

| Identifier | Value | Source |

| CAS Number | 175277-59-5 | [1][2][3] |

| Molecular Formula | C₈H₇F₃N₂OS | [1][2][3] |

| Molecular Weight | 236.22 g/mol | [1] |

Physicochemical Data

The known physical and chemical properties are crucial for handling, storage, and experimental design.

| Property | Value | Source |

| Appearance | Yellow crystalline solid | [3] |

| Melting Point | 120-123 °C | [1][3] |

| MDL Number | MFCD00277205 | [1] |

Proposed Synthesis and Characterization

While multiple synthetic routes may be conceived, a robust and logical two-step pathway is proposed here, starting from a commercially available precursor. This approach is designed for efficiency and amenability to standard laboratory equipment.

Rationale for Synthetic Strategy

The synthesis is logically divided into two primary transformations:

-

Nucleophilic Aromatic Substitution (SₙAr): Formation of the trifluoroethoxy ether bond by displacing a halide on the pyridine ring. This is a well-established method for constructing aryl ethers.

-

Thionation: Conversion of a nitrile precursor into the target carbothioamide. This transformation can be achieved reliably using hydrogen sulfide.

This strategy is advantageous as it utilizes a stable nitrile intermediate that is readily purified before conversion to the final product.

Experimental Workflow Diagram

Caption: Proposed two-step synthesis workflow.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 6-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile

-

Expertise & Rationale: This step employs a classic SₙAr reaction. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the 2,2,2-trifluoroethanol, forming the corresponding sodium trifluoroethoxide in situ. This alkoxide is a potent nucleophile that readily displaces the chloride at the electron-deficient 6-position of the pyridine ring. Dimethylformamide (DMF) is an ideal polar aprotic solvent that solubilizes the reactants and facilitates the SₙAr mechanism.

-

Protocol:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10 mL per 1 g of starting material).

-

Add 2,2,2-trifluoroethanol (1.2 equivalents) to the solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: H₂ gas is evolved. Allow the mixture to stir for 30 minutes at 0 °C.

-

Add 6-chloropyridine-3-carbonitrile (1.0 equivalent) to the flask.

-

Warm the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure nitrile intermediate.

-

Step 2: Synthesis of this compound

-

Expertise & Rationale: This step converts the nitrile functional group to a thioamide. The use of hydrogen sulfide gas in a basic organic solvent system (pyridine/triethylamine) is a standard method for this transformation. Triethylamine acts as a base to activate the H₂S, forming a hydrosulfide anion which is the active nucleophile that attacks the nitrile carbon.

-

Protocol:

-

Dissolve the 6-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile intermediate (1.0 equivalent) in a mixture of pyridine and triethylamine (3:1 v/v).

-

Warm the solution to 60 °C.

-

Bubble hydrogen sulfide (H₂S) gas through the solution at a slow, steady rate for 2-4 hours. Caution: H₂S is highly toxic and malodorous. This procedure must be performed in a well-ventilated fume hood.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, stop the H₂S flow and purge the system with nitrogen gas to remove any residual H₂S.

-

Concentrate the reaction mixture under reduced pressure to remove the solvents.

-

Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated NaHCO₃, and finally brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the purified this compound.

-

Characterization and Quality Control (Trustworthiness)

To ensure the identity and purity of the synthesized compound, a self-validating system of analytical checks is required:

-

¹H and ¹⁹F NMR Spectroscopy: To confirm the molecular structure and the presence of the trifluoroethoxy group.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Melting Point Analysis: To compare with the literature value and assess purity. A sharp melting range indicates high purity.[1][3]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product (typically >95%).

Applications in Drug Discovery and Research

The title compound is not an end-product drug but rather a strategic building block. The interest in this scaffold is driven by the proven success of related pyridine carboxamide and carbothioamide derivatives in drug development.[4]

-

Kinase Inhibition: The pyridine core is a privileged scaffold in kinase inhibitor design. Substituted pyridine carboxamides have been developed as potent allosteric SHP2 inhibitors[5] and RAF inhibitors for treating RAS mutant cancers.[6] The specific substitution pattern of the title compound makes it a candidate for library synthesis targeting various kinases.

-

Anticancer Agents: Carbothioamide-based compounds have demonstrated significant potential as anticancer agents.[7] Pyrazoline derivatives containing this moiety have been shown to induce apoptosis in cancer cell lines.[7] Furthermore, related purine carboxamides have been explored as selective anti-lung cancer agents.[8]

-

Metabolic Stability: The trifluoromethyl group is a key feature used by medicinal chemists to block sites of metabolism. The 2,2,2-trifluoroethoxy group is exceptionally stable and can protect the ether linkage from oxidative metabolism, potentially improving the pharmacokinetic profile of derivative compounds.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate care.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1] It is recommended to handle this compound in a chemical fume hood using personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a well-defined chemical entity with significant potential as an intermediate in synthetic and medicinal chemistry. Its combination of a fluorinated ether, a pyridine scaffold, and a thioamide functional group provides a rich platform for generating diverse libraries of new chemical entities. The detailed physicochemical data and the robust synthetic protocol outlined in this guide provide researchers with the foundational knowledge required to confidently incorporate this valuable building block into their drug discovery programs.

References

- 1. 6-(2,2,2-Trifluoroethoxy)pyridine-3-thio-carboxamide [oakwoodchemical.com]

- 2. 6-(2,2,2-Trifluoroethoxy)pyridine-3-thio-carboxamide | 175277-59-5 [sigmaaldrich.com]

- 3. 6-(2,2,2-TRIFLUOROETHOXY)PYRIDINE-3-THIOCARBOXAMIDE | 175277-59-5 [amp.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purines containing a carboxamide moiety as potential selective anti-lung cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide in Dimethyl Sulfoxide (DMSO) and Ethanol

Executive Summary

The accurate determination of a compound's solubility is a cornerstone of early-stage drug discovery and development, profoundly influencing assay reliability, formulation strategies, and pharmacokinetic outcomes. This guide provides a comprehensive framework for determining the thermodynamic solubility of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide, a heterocyclic thioamide of interest, in two critical pharmaceutical solvents: dimethyl sulfoxide (DMSO) and ethanol. We present the scientific rationale for solvent selection, a detailed, self-validating experimental protocol based on the gold-standard shake-flask method, and a robust analytical workflow for quantification. This document is intended for researchers, chemists, and drug development professionals seeking to establish reliable and reproducible solubility data to advance their research programs.

Introduction: The Criticality of Solubility in Preclinical Research

In the journey of a new chemical entity (NCE) from discovery to a potential therapeutic, solubility is a fundamental physicochemical property that dictates its fate.[1][2] Poor solubility can lead to a cascade of challenges, including underestimated potency in biological assays, low and erratic bioavailability, and significant hurdles in formulation development.[3] Therefore, establishing a precise understanding of a compound's solubility in relevant solvent systems is not merely a preliminary step but a critical success factor for the entire development pipeline.[2]

This guide focuses on this compound, providing a methodological blueprint for its solubility assessment. The choice of dimethyl sulfoxide (DMSO) and ethanol as solvents is deliberate. DMSO is a powerful, polar aprotic solvent, renowned for its exceptional ability to dissolve a wide array of organic compounds, making it a standard for creating high-concentration stock solutions for high-throughput screening.[4][5][6] Ethanol is a widely used pharmaceutical excipient and co-solvent in oral and topical formulations, valued for its biocompatibility and ability to solubilize both hydrophilic and hydrophobic molecules.[7][8]

Compound & Solvent Profiles

Physicochemical Properties of this compound

A foundational understanding of the target compound is essential before commencing experimental work.

| Property | Value | Source |

| CAS Number | 175277-59-5 | [9][10] |

| Molecular Formula | C₈H₇F₃N₂OS | [9][10] |

| Molecular Weight | 236.22 g/mol | [9] |

| Appearance | Yellow Crystalline Solid | [10] |

| Melting Point | 120-123 °C | [9] |

Rationale for Solvent Selection

-

Dimethyl Sulfoxide (DMSO): As a premier polar aprotic solvent, DMSO is invaluable in drug discovery.[4] Its ability to dissolve a vast range of compounds, including those with poor water solubility, makes it the solvent of choice for preparing concentrated stock solutions for in vitro assays.[5][11] Understanding a compound's solubility limit in DMSO is crucial to prevent precipitation in stock solutions, which can lead to inaccurate assay results.[12]

-

Ethanol: Ethanol is a common and versatile solvent in pharmaceutical manufacturing.[7] It is used in liquid formulations to dissolve active pharmaceutical ingredients (APIs) and can enhance absorption.[7][13] Determining solubility in ethanol provides critical data for developing viable oral or topical formulations.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The following protocol details the "gold standard" shake-flask method for determining thermodynamic (or equilibrium) solubility. This method measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[1][14] It is based on the principles outlined in the OECD Test Guideline 105.[15]

Causality in Experimental Design

The shake-flask method is chosen for its robustness and ability to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. The extended incubation with agitation ensures that the dissolution process reaches its endpoint, providing a solubility value that is independent of kinetic factors. The subsequent quantification by High-Performance Liquid Chromatography (HPLC) offers high sensitivity and specificity, allowing for accurate measurement of the dissolved analyte.[16][17]

Workflow Visualization

Caption: Thermodynamic Solubility Determination Workflow.

Step-by-Step Methodology

-

Preparation of Vials:

-

Accurately weigh an excess amount of solid this compound (e.g., 5-10 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Prepare three replicate vials for each solvent (DMSO and Ethanol).

-

Precisely add a known volume of the respective solvent (e.g., 1.0 mL) to each vial.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended; 48 hours is preferable to ensure equilibrium is fully achieved.[1]

-

After incubation, visually inspect each vial to confirm that a small amount of undissolved solid material remains. This is a critical self-validating step; if all the solid has dissolved, the resulting solution is not saturated, and the experiment must be repeated with more compound.

-

-

Sample Processing:

-

To separate the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid pellet.

-

For an additional purification step, filter the collected supernatant through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent). This removes any remaining microscopic particulates.[16]

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards by dissolving a known mass of the compound in the respective solvent and performing serial dilutions.

-

Develop a suitable HPLC method (e.g., reverse-phase with UV detection) that provides a sharp, well-resolved peak for the compound.[18]

-

Dilute the filtered supernatant (from step 3) with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the calibration standards and the diluted samples onto the HPLC system.

-

Record the peak area for each injection.

-

Data Presentation and Interpretation

Calculation

-

Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.[16]

-

Use the peak area of the diluted sample and the calibration curve equation to calculate the concentration of the diluted sample.

-

Calculate the final solubility of the original saturated solution by multiplying the calculated concentration by the dilution factor.

Data Summary Table

All quantitative data should be summarized for clarity. The results would be presented as follows:

| Solvent | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Std. Deviation | Molar Solubility (M) |

| DMSO | [Result 1] | [Result 2] | [Result 3] | [Calculated Mean] | [Calculated SD] | [Calculated Molarity] |

| Ethanol | [Result 1] | [Result 2] | [Result 3] | [Calculated Mean] | [Calculated SD] | [Calculated Molarity] |

Note: Molar Solubility (M) = Mean Solubility (g/L) / Molecular Weight ( g/mol )

Conclusion

This technical guide provides a robust and scientifically grounded protocol for determining the thermodynamic solubility of this compound in DMSO and ethanol. By adhering to this detailed methodology, researchers can generate accurate and reliable data that is essential for making informed decisions in hit-to-lead campaigns, optimizing assay conditions, and guiding early formulation development. The principles and techniques described herein are fundamental to the broader practice of pharmaceutical sciences and serve as a vital tool in the successful advancement of novel chemical entities.

References

- 1. In-vitro Thermodynamic Solubility [protocols.io]

- 2. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 3. charnwooddiscovery.com [charnwooddiscovery.com]

- 4. quora.com [quora.com]

- 5. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. kinampark.com [kinampark.com]

- 9. 6-(2,2,2-Trifluoroethoxy)pyridine-3-thio-carboxamide [oakwoodchemical.com]

- 10. 6-(2,2,2-TRIFLUOROETHOXY)PYRIDINE-3-THIOCARBOXAMIDE | 175277-59-5 [amp.chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. evotec.com [evotec.com]

- 15. oecd.org [oecd.org]

- 16. pharmaguru.co [pharmaguru.co]

- 17. researchgate.net [researchgate.net]

- 18. ptfarm.pl [ptfarm.pl]

Spectroscopic Blueprint of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide: A Technical Guide for Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide, a compound of significant interest in medicinal chemistry and drug development. In the absence of direct experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to construct a detailed and predictive spectroscopic profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is intended to serve as a vital resource for researchers, scientists, and professionals in the pharmaceutical industry, aiding in the identification, characterization, and further development of novel therapeutic agents based on this scaffold. Methodologies for data acquisition and interpretation are detailed, underpinned by a rigorous scientific framework to ensure the highest degree of technical accuracy and practical utility.

Introduction: The Significance of this compound

The pyridine-3-carbothioamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of a 2,2,2-trifluoroethoxy group at the 6-position of the pyridine ring is anticipated to significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. The trifluoroethoxy moiety can enhance membrane permeability and reduce susceptibility to oxidative metabolism, while the carbothioamide group is a well-known pharmacophore capable of forming strong hydrogen bonds and coordinating with metal ions in enzyme active sites.

Understanding the precise spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for elucidating its structure-activity relationships (SAR) in drug discovery programs. This guide provides a detailed predictive analysis of its NMR, IR, and MS spectra, offering a foundational dataset for researchers working with this promising molecule.

Predicted Spectroscopic Data and Analysis

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra of the title compound are discussed below.

Experimental Protocol (General): High-resolution NMR spectra should be recorded on a 400 MHz or higher field spectrometer. The sample would be dissolved in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for ¹H and ¹³C NMR, and a suitable fluorinated standard for ¹⁹F NMR.

2.1.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methylene protons of the trifluoroethoxy group, and the protons of the carbothioamide group.

-

Pyridine Ring Protons (H-2, H-4, H-5): The pyridine ring protons will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm.

-

H-2: This proton, being ortho to the nitrogen and adjacent to the carbothioamide group, is expected to be the most deshielded, appearing as a doublet of doublets or a narrow triplet around δ 8.5-8.8 ppm.

-

H-4: This proton is ortho to the carbothioamide group and meta to the trifluoroethoxy group. It is expected to resonate as a doublet of doublets around δ 8.0-8.3 ppm.

-

H-5: This proton is meta to the carbothioamide group and ortho to the trifluoroethoxy group. The electron-donating effect of the oxygen will shield this proton relative to the others, and it is predicted to appear as a doublet around δ 7.0-7.3 ppm.

-

-

Trifluoroethoxy Group (-OCH₂CF₃):

-

-OCH₂-: The methylene protons will appear as a quartet due to coupling with the three adjacent fluorine atoms (³JHF). The electron-withdrawing trifluoromethyl group will deshield these protons, placing the quartet in the region of δ 4.8-5.2 ppm.[1]

-

-

Carbothioamide Group (-CSNH₂):

-

-NH₂: The two protons of the primary thioamide are expected to appear as two broad singlets in the region of δ 9.0-10.0 ppm. Their chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.

-

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.8 | dd | J₂-₄ ≈ 2.5 Hz, J₂-₅ ≈ 0.5 Hz |

| H-4 | 8.0 - 8.3 | dd | J₄-₅ ≈ 8.5 Hz, J₄-₂ ≈ 2.5 Hz |

| H-5 | 7.0 - 7.3 | d | J₅-₄ ≈ 8.5 Hz |

| -OCH₂- | 4.8 - 5.2 | q | ³JHF ≈ 8-9 Hz |

| -NH₂ | 9.0 - 10.0 | br s | - |

2.1.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Pyridine Ring Carbons:

-

C-6: This carbon, directly attached to the electronegative oxygen of the trifluoroethoxy group, will be significantly deshielded, with a predicted chemical shift in the range of δ 160-165 ppm.

-

C-3: The carbon bearing the carbothioamide group is expected to be deshielded and appear around δ 140-145 ppm.

-

C-2 and C-4: These carbons are predicted to resonate in the range of δ 148-155 ppm and δ 120-125 ppm, respectively.

-

C-5: This carbon, influenced by the adjacent oxygen, is expected around δ 110-115 ppm.

-

-

Trifluoroethoxy Group (-OCH₂CF₃):

-

-CF₃: The trifluoromethyl carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). Its chemical shift is predicted to be in the range of δ 120-125 ppm.

-

-OCH₂-: The methylene carbon will appear as a quartet due to two-bond coupling with the fluorine atoms (²JCF) and is expected around δ 65-70 ppm.

-

-

Carbothioamide Carbon (-CSNH₂):

-

C=S: The thiocarbonyl carbon is highly deshielded and is expected to have a chemical shift in the range of δ 195-205 ppm.[2]

-

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 155 |

| C-3 | 140 - 145 |

| C-4 | 120 - 125 |

| C-5 | 110 - 115 |

| C-6 | 160 - 165 |

| -OCH₂- | 65 - 70 (q, ²JCF) |

| -CF₃ | 120 - 125 (q, ¹JCF) |

| C=S | 195 - 205 |

2.1.3. Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

-

-CF₃: This will appear as a triplet due to coupling with the two adjacent methylene protons (³JFH). The chemical shift is predicted to be in the range of δ -70 to -75 ppm, relative to CFCl₃.[3]

Table 3: Predicted ¹⁹F NMR Chemical Shift

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CF₃ | -70 to -75 | t | ³JFH ≈ 8-9 Hz |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol (General): The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=S, C-N, and C-F bonds.

-

N-H Stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the primary amine in the carbothioamide group.[4]

-

Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Bands in the region of 2900-3000 cm⁻¹ for the methylene group.

-

C=S Stretching (Thioamide I band): A strong band in the region of 1200-1000 cm⁻¹.[2] This band is often coupled with other vibrations.

-

C-N Stretching (Thioamide II band): A band in the region of 1500-1400 cm⁻¹.

-

Pyridine Ring Vibrations: Characteristic bands in the 1600-1400 cm⁻¹ region.

-

C-F Stretching: Strong absorption bands in the region of 1300-1100 cm⁻¹ due to the trifluoromethyl group.

-

C-O Stretching: A band in the 1250-1050 cm⁻¹ region for the ether linkage.

Table 4: Predicted Key IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (stretch) | 3400 - 3200 | Medium |

| Aromatic C-H (stretch) | > 3000 | Weak-Medium |

| Aliphatic C-H (stretch) | 2900 - 3000 | Weak-Medium |

| C=S (stretch) | 1200 - 1000 | Strong |

| C-N (stretch) | 1500 - 1400 | Medium-Strong |

| Pyridine Ring | 1600 - 1400 | Medium |

| C-F (stretch) | 1300 - 1100 | Strong |

| C-O (stretch) | 1250 - 1050 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol (General): Mass spectra would be obtained using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

The predicted molecular weight of this compound (C₈H₇F₃N₂OS) is 252.02. The high-resolution mass spectrum should show a protonated molecular ion [M+H]⁺ at m/z 253.0287.

Predicted Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through several pathways:

-

Loss of the trifluoroethoxy group: Cleavage of the C-O bond could lead to the loss of a ·OCH₂CF₃ radical or a neutral CH₂CF₂ molecule.

-

Fragmentation of the pyridine ring: Loss of HCN or other small neutral molecules from the pyridine ring is a common fragmentation pathway for pyridine derivatives.[5]

-

Cleavage of the carbothioamide group: Loss of ·NH₂, H₂S, or the entire ·CSNH₂ radical are possible fragmentation pathways. The loss of H₂S from the molecular ion is a characteristic fragmentation of primary thioamides.[3]

Diagram: Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound.

Synthesis and Characterization Workflow

The synthesis of this compound would likely proceed from a corresponding nitrile precursor.

Diagram: Proposed Synthetic and Analytical Workflow

Caption: Proposed workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of this compound. The presented ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, derived from the analysis of analogous structures, offer a robust framework for the identification and characterization of this novel compound. As research into fluorinated pyridine carbothioamides continues to expand, this guide will serve as a valuable reference for scientists in the field of drug discovery and development, facilitating the advancement of new and improved therapeutic agents.

References

- 1. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. article.sapub.org [article.sapub.org]

The Rising Therapeutic Potential of Pyridine Carbothioamides: A Deep Dive into Their Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine carbothioamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] This guide provides a comprehensive technical overview of the current understanding of these versatile compounds, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. We will delve into their significant anticancer, antimicrobial, and enzyme inhibitory properties, offering insights for the rational design of next-generation therapeutics.

The Architectural Advantage: Why Pyridine Carbothioamides?

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in drug design, present in numerous FDA-approved drugs.[4][2][3][5] Its ability to engage in hydrogen bonding, its inherent basicity, and its capacity to improve water solubility make it an attractive pharmacophore.[6][7][8][9] When combined with the carbothioamide moiety (-CSNH-), a potent N,S-bidentate ligand, the resulting scaffold gains the ability to chelate metal ions and interact with a multitude of biological targets.[10] This unique combination underpins the diverse bioactivities observed in this class of compounds.

Anticancer Activity: Disrupting Cellular Proliferation

Pyridine carbothioamides have demonstrated significant potential as anticancer agents, with several derivatives exhibiting potent cytotoxicity against a range of human cancer cell lines.[4][2][3][10][11] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in tumor growth and survival.

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism of anticancer activity for a subset of pyridine carbothioamides is the inhibition of tubulin polymerization.[10] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[11]

For instance, certain sulfonamide-functionalized N-phenyl pyridine carbothioamides have shown potent tubulin polymerization inhibitory activity, with IC50 values outperforming established agents like colchicine.[10] Molecular docking studies have confirmed their strong binding affinity for the colchicine-binding pocket, providing a structural basis for their potent antimitotic effects.[10]

Caption: Mechanism of tubulin polymerization inhibition by pyridine carbothioamides.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyridine carbothioamides is significantly influenced by the nature and position of substituents on the pyridine and phenyl rings.[4][2][3][10]

-

Lipophilicity: Increased lipophilicity often correlates with enhanced cellular uptake and, consequently, greater cytotoxic activity.[1][10]

-

Substituents on the Phenyl Ring: The introduction of small, lipophilic groups such as methyl or fluoro at specific positions on the N-phenyl ring can enhance anticancer activity.[10] Conversely, bulky groups may lead to a decrease in activity.[4][2][3]

-

Sulfonamide Moiety: Incorporation of a sulfonamide group has been shown to confer potent tubulin-targeting activity.[10]

Quantitative Data on Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Sulfonamide-functionalized PCAs | PC-3 (Prostate) | 1.2 - 9.1 | [10] |

| Sulfonamide-functionalized PCAs | MCF-7 (Breast) | 1.2 - 4.9 | [10] |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 ± 0.3 | [11] |

| Pyridine-2-carboxamides | CT26 (Colorectal) | - | [12][13] |

Experimental Protocol: Tubulin Polymerization Assay

Objective: To determine the in vitro effect of pyridine carbothioamide derivatives on the polymerization of tubulin.

Materials:

-

Tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP (1 mM)

-

Test compounds (dissolved in DMSO)

-

Colchicine (positive control)

-

96-well microplate reader with a temperature-controlled cuvette holder

Procedure:

-

Prepare a reaction mixture containing tubulin in G-PEM buffer.

-

Add the test compound or control to the reaction mixture at various concentrations.

-

Incubate the mixture on ice for 15 minutes to allow for compound binding.

-

Initiate polymerization by adding GTP and transferring the plate to a 37°C microplate reader.

-

Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Antimicrobial and Antiviral Frontiers

The pyridine carbothioamide scaffold has also demonstrated significant promise in combating infectious diseases.[9][14][15][16]

Antibacterial and Antifungal Activity

Derivatives of pyridine carbothioamide have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][9][14][17][18] The proposed mechanisms of action often involve the disruption of bacterial cell wall integrity or interference with essential metabolic pathways.[8]

Antiviral Potential

The pyridine nucleus is a key component in several antiviral drugs, and pyridine carbothioamides are being explored for their potential to inhibit viral replication.[9][14][15][16][19] Their mechanisms can be diverse, including the inhibition of viral enzymes such as reverse transcriptase or polymerase, or interference with viral entry and maturation processes.[19]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a pyridine carbothioamide derivative that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (dissolved in DMSO)

-

Standard antibiotics/antifungals (positive controls)

-

96-well microplates

Procedure:

-

Prepare a serial dilution of the test compounds in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism and medium) and negative (medium only) controls.

-

Incubate the plates at the optimal temperature and duration for the specific microorganism.

-

Determine the MIC by visually assessing the lowest concentration of the compound that prevents visible growth.

Enzyme Inhibition: A Targeted Approach

The ability of the carbothioamide group to coordinate with metal ions makes these compounds effective inhibitors of metalloenzymes.

Urease Inhibition

Urease, a nickel-containing enzyme, is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of gastric ulcers.[20][21] Pyridine carbothioamides have emerged as potent urease inhibitors, often outperforming the standard inhibitor thiourea.[20][1][21][22] Their mechanism involves binding to the nickel ions in the active site of the enzyme, thereby blocking its catalytic activity.[21][22]

Caption: Workflow of urease inhibition by pyridine carbothioamides.

Quantitative Data on Urease Inhibition

| Compound | IC50 (µM) | Standard (Thiourea) IC50 (µM) | Reference |

| 5-chloropyridine-2-yl-methylene hydrazine carbothioamide | 1.07 ± 0.043 | 18.93 ± 0.004 | [22] |

| 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 3.80 ± 1.9 | - | [20] |

| 1-(3-nitropyridin-2-yl)piperazine derivative (5b) | 2.0 ± 0.73 | 23.2 ± 11.0 | [21] |

Anti-inflammatory Activity

Recent studies have also highlighted the anti-inflammatory potential of pyridine carbothioamide analogs.[1][6][7][23] These compounds have been shown to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS).[1][23] Molecular docking studies have helped to elucidate the binding modes of these compounds within the active sites of these enzymes, providing a basis for their anti-inflammatory effects.[23]

Future Perspectives and Conclusion

The pyridine carbothioamide scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, coupled with favorable drug-like properties such as oral bioavailability, make these compounds attractive candidates for further investigation.[1][10] Future research should focus on:

-

Lead Optimization: Synthesizing and evaluating new analogs to improve potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: Further elucidating the precise molecular mechanisms underlying their various biological effects.

-

In Vivo Efficacy and Safety: Conducting comprehensive preclinical studies to assess the in vivo efficacy and safety profiles of lead compounds.

References

- 1. Pyridine-2-carbothioamide|Research Chemical|CAS 5346-38-3 [benchchem.com]

- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Item - Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - American Chemical Society - Figshare [acs.figshare.com]

- 14. mdpi.com [mdpi.com]

- 15. [PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities | Semantic Scholar [semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Ascendance of Trifluoroethoxylated Pyridines: A Technical Guide for Drug Discovery

Introduction: The Pyridine Scaffold and the Fluorine Advantage

The pyridine ring, a foundational six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and versatile functionalization have made it a cornerstone in the design of a vast array of therapeutic agents.[1] The strategic modification of this core structure is a key endeavor in drug discovery, aimed at optimizing a compound's pharmacological profile.

A pivotal advancement in this field has been the introduction of fluorine-containing substituents. Among these, the trifluoroethoxy (-OCH₂CF₃) group has emerged as a particularly valuable moiety. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of trifluoroethoxylated pyridine compounds, highlighting their profound impact on modern drug development.

A Historical Perspective: The Gradual Emergence of a Powerful Moiety

The precise moment of discovery for trifluoroethoxylated pyridines is not marked by a single seminal publication but rather reflects a gradual evolution in synthetic chemistry. The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898, laying the groundwork for future developments in organofluorine chemistry.[2] The introduction of a trifluoromethyl group into a pyridine ring was first reported in 1947.[2] However, the more complex trifluoroethoxy group, and its attachment to the pyridine scaffold, would have to wait for the development of more sophisticated synthetic methodologies.

Patents from the 1980s begin to hint at the growing interest in fluoroalkoxy-substituted pyridines for various applications, including as intermediates for pharmaceuticals and agrochemicals.[3] A key driver for the development of synthetic routes to these compounds was the discovery of their utility in blockbuster drugs, most notably the proton pump inhibitor lansoprazole .[4] Patented by Takeda in 1984 and launched in 1991, lansoprazole's structure, featuring a 4-(2,2,2-trifluoroethoxy) substituent on a methylpyridine ring, showcased the significant advantages conferred by this group.[4] Another important application that spurred synthetic development was in the field of agrochemicals, with the sulfonylurea herbicide trifloxysulfuron utilizing a 3-(2,2,2-trifluoroethoxy)pyridine core.[5]

The Trifluoroethoxy Group: A Game-Changer for Physicochemical and Pharmacological Properties

The incorporation of a trifluoroethoxy group onto a pyridine ring imparts a unique and highly desirable set of properties to a molecule. These advantages are rooted in the fundamental characteristics of the fluorine atom and the trifluoromethyl group.

Key Physicochemical and Pharmacokinetic Advantages:

| Property | Impact of Trifluoroethoxy Group | Rationale |

| Lipophilicity | Increased | The trifluoromethyl group significantly enhances lipophilicity, which can improve membrane permeability and oral bioavailability. |

| Metabolic Stability | Increased | The strong carbon-fluorine bonds are resistant to metabolic cleavage, particularly oxidative metabolism by cytochrome P450 enzymes. This leads to a longer half-life and reduced metabolic clearance. |

| Binding Affinity | Enhanced | The electron-withdrawing nature of the trifluoromethyl group can alter the electronic distribution of the pyridine ring, potentially leading to stronger interactions with biological targets. |

| pKa Modulation | Altered | The inductive effect of the trifluoroethoxy group can lower the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH and affecting receptor binding and solubility. |

Synthetic Strategies: Accessing the Trifluoroethoxylated Pyridine Core

The synthesis of trifluoroethoxylated pyridines has evolved from early, often harsh methods to more refined and versatile strategies. The primary challenge lies in the efficient and regioselective introduction of the trifluoroethoxy group onto the pyridine ring.

Nucleophilic Aromatic Substitution (SNA_r)

A common and effective method involves the nucleophilic aromatic substitution of a leaving group (typically a halogen) on the pyridine ring with the trifluoroethoxide anion.

General Workflow for SNA_r:

Caption: General workflow for the synthesis of trifluoroethoxylated pyridines via SNAr.

Detailed Experimental Protocol: Synthesis of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine [5]

-

Reactants:

-

3-Amino-2-chloropyridine

-

2,2,2-Trifluoroethanol

-

Methanesulfonic acid

-

Acetic acid

-

n-Butyl nitrite

-

-

Procedure:

-

A mixture of 3-amino-2-chloropyridine, 2,2,2-trifluoroethanol, methanesulfonic acid, and acetic acid is stirred and cooled to -7 to -2 °C in an ice bath.

-

n-Butyl nitrite is added dropwise at this temperature over 30 minutes.

-

After stirring for 1 hour, the solution is added dropwise to 2,2,2-trifluoroethanol at 65-70 °C over 30 minutes.

-

The reaction mixture is then worked up to isolate the desired 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine.

-

Synthesis of Key Intermediates for Lansoprazole

The synthesis of the key intermediate for lansoprazole, 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, provides a concrete example of a multi-step synthesis.[4]

Synthetic Pathway to Lansoprazole Intermediate:

Caption: Simplified synthetic scheme for a key lansoprazole intermediate.

Applications in Drug Discovery: Beyond Proton Pump Inhibitors

While lansoprazole remains the most prominent example, the trifluoroethoxylated pyridine scaffold has found applications in a diverse range of therapeutic areas, demonstrating its versatility and value in modern drug design.

Kinase Inhibitors

The unique electronic properties of the trifluoroethoxylated pyridine ring make it an attractive scaffold for the design of kinase inhibitors. These compounds often target the ATP-binding site of kinases, and the trifluoroethoxy group can contribute to favorable binding interactions and improved pharmacokinetic properties. Several pyridine-based derivatives have been investigated as inhibitors of kinases such as FLT3, which is implicated in acute myeloid leukemia.[6][7]

Anti-inflammatory Agents

The anti-inflammatory potential of pyridine derivatives is well-established. The incorporation of a trifluoroethoxy group can enhance the potency and selectivity of these compounds. Research has explored trifluoroethoxylated pyridine derivatives as inhibitors of key inflammatory mediators.[8][9]

Central Nervous System (CNS) Agents

The ability of the trifluoroethoxy group to increase lipophilicity can be advantageous for designing drugs that need to cross the blood-brain barrier. Consequently, this scaffold has been explored for the development of agents targeting CNS disorders.[10]

Future Perspectives

The trifluoroethoxylated pyridine moiety will undoubtedly continue to be a valuable building block in the medicinal chemist's toolbox. Future research is likely to focus on the development of more efficient and sustainable synthetic methods for their preparation. Furthermore, the exploration of this scaffold in new therapeutic areas, driven by a deeper understanding of its structure-activity relationships, will continue to yield novel and impactful drug candidates. The unique combination of the pyridine core's inherent properties with the powerful influence of the trifluoroethoxy group ensures its enduring relevance in the ongoing quest for safer and more effective medicines.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide: Synthesis, Characterization, and Medicinal Chemistry Potential

This guide provides a comprehensive technical overview of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide, a heterocyclic compound of significant interest to researchers in synthetic and medicinal chemistry. We will delve into its chemical identity, a robust and plausible synthetic pathway with mechanistic rationale, standard characterization protocols, and the scientific basis for its potential applications in drug discovery.

Core Chemical Identity

Correctly identifying a compound is the foundational step for any rigorous scientific investigation. The molecule at the core of this guide is systematically named and cataloged under several identifiers.

-

IUPAC Name: this compound

-

Common Synonyms: 6-(2,2,2-Trifluoroethoxy)pyridine-3-thiocarboxamide, 6-(2,2,2-Trifluoroethoxy)thionicotinamide[1]

-

CAS Number: 175277-59-5

The structure features a pyridine ring, which is a ubiquitous scaffold in pharmaceuticals, substituted at the 6-position with a trifluoroethoxy group and at the 3-position with a carbothioamide (or thionicotinamide) functional group. The trifluoroethoxy moiety is a well-known bioisostere for other alkoxy groups, often introduced to modulate metabolic stability, lipophilicity, and binding interactions. The carbothioamide group is a critical pharmacophore known for its unique hydrogen bonding capabilities and its role in various biologically active compounds.

Physicochemical and Safety Profile

A summary of the key physicochemical properties is essential for experimental planning, including solubility testing, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇F₃N₂OS | [1] |

| Molecular Weight | 236.21 g/mol | [1] |

| Appearance | Faint yellow to faint green crystalline powder | [1] |

| Melting Point | 120-123 °C | [1][2] |

| Purity | Typically ≥95% | [1] |

Safety & Handling: This compound is classified as an irritant and is noted for its stench.[1][3] Standard laboratory precautions, including the use of a fume hood, gloves, and eye protection, are mandatory.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[1]

Synthesis and Mechanistic Rationale

While a specific, peer-reviewed synthesis for this exact molecule is not prominently documented, a robust and logical pathway can be constructed based on established, high-yield transformations in heterocyclic chemistry. The proposed pathway begins with a common starting material and proceeds through key intermediates.

The chosen strategy involves a four-step sequence: (1) Nucleophilic aromatic substitution to install the trifluoroethoxy group, (2) Partial hydrolysis of the nitrile to the carboxamide, and (3) Thionation of the carboxamide to the target carbothioamide.

References

Hydrolytic Stability of 2,2,2-Trifluoroethoxy Aromatic Heterocycles: A Cornerstone of Modern Drug Development

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of modern medicinal chemistry, the quest for drug candidates with optimal physicochemical properties is paramount. Among these, hydrolytic stability is a critical determinant of a compound's shelf-life, in-vivo efficacy, and overall developability. Aromatic heterocycles are ubiquitous scaffolds in pharmaceuticals, yet their functionalization often introduces liabilities. Specifically, heteroaryl halides, while synthetically versatile, frequently suffer from poor hydrolytic stability, leading to decomposition and inconsistent biological activity. This guide provides an in-depth analysis of the 2,2,2-trifluoroethoxy (TFE) group as a superior alternative to traditional leaving groups like chlorides on aromatic heterocycles. We will explore the mechanistic underpinnings of its enhanced stability, present robust methodologies for its assessment, and contextualize its application as a strategic tool in drug discovery to mitigate costly late-stage failures.

The Challenge: Instability of Activated Heteroaromatics

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in pharmaceutical research for constructing complex molecules.[1] This reaction typically involves a nucleophile displacing a leaving group, often a halogen, on an electron-deficient aromatic or heteroaromatic ring. However, the very features that activate the ring for the desired SNAr reaction—potent electron-withdrawing groups or the inherent electron-deficient nature of the heterocycle—also render it susceptible to undesired hydrolysis.

Heteroaryl chlorides, for example, are widely used synthetic intermediates. Yet, they can be notoriously unstable, undergoing hydrolysis upon storage under ambient conditions, especially in the presence of trace acid which can catalyze further decomposition.[1] This instability leads to inconsistent reaction yields, complicates purification, and compromises the integrity of compound libraries, ultimately inflating development costs.[1][2] The decomposition of a key intermediate can derail a synthetic campaign, particularly during scale-up for manufacturing.

The 2,2,2-Trifluoroethoxy Group: A Stable and Reactive Alternative

The 2,2,2-trifluoroethoxy (-OCH2CF3) group has emerged as a highly effective solution to this stability challenge.[3] When substituted onto an aromatic heterocycle, the TFE group confers remarkable hydrolytic stability while preserving, and in some cases enhancing, the necessary reactivity for SNAr reactions.[1][2]

Synthesis of TFE-Aromatic Heterocycles

The introduction of the TFE group is typically straightforward. A common method involves the reaction of a corresponding chloro-heterocycle with 2,2,2-trifluoroethanol in the presence of a suitable base, such as potassium tert-butoxide, in an aprotic solvent like THF.[1][4]

Diagram 1: Synthesis of a TFE-Heterocycle

Caption: General reaction scheme for TFE ether formation.

Comparative Stability and Reactivity

The difference in stability is stark. For instance, a chloroquinazoline intermediate was observed to undergo 75% decomposition to the corresponding quinazolone after just one month under ambient storage.[1] In contrast, its TFE analog showed no measurable hydrolysis by 1H NMR after two years under the same conditions.[1] This multi-year shelf stability is a significant advantage in drug development programs.

Despite this high stability, the TFE group remains an excellent leaving group for SNAr reactions with various nucleophiles (e.g., amines), proceeding smoothly under typical reaction conditions to give high yields.[1][5]

| Feature | Heteroaryl Chloride (Het-Cl) | TFE-Heterocycle (Het-OCH₂CF₃) | Reference |

| Shelf Stability | Poor; can hydrolyze in weeks/months | Excellent; stable for years | [1] |

| Hydrolysis Product | Hydroxylated heterocycle (e.g., quinazolone) | Hydroxylated heterocycle (if forced) | [1] |

| Reactivity in SNAr | Good | Excellent | [1][5] |

| Tolerance to Aqueous Conditions | Poor; susceptible to hydrolysis | Good; tolerant to aqueous Suzuki conditions | [1][2] |

Mechanistic Basis for Enhanced Stability

The stability of the TFE group is rooted in stereoelectronic effects. The potent electron-withdrawing nature of the trifluoromethyl (CF3) group significantly influences the adjacent ethoxy linkage.

-

Inductive Effect: The CF3 group exerts a strong inductive pull (-I effect) on the electrons of the C-C and C-O bonds.[6] This reduces the electron density on the ether oxygen, making it a poorer proton acceptor and less prone to protonation, which is often a key step in acid-catalyzed hydrolysis.

-

Leaving Group Basicity: The conjugate base of the leaving group, the 2,2,2-trifluoroethoxide anion (CF3CH2O-), is stabilized by the inductive effect of the fluorine atoms. This makes 2,2,2-trifluoroethanol a stronger acid (pKa ≈ 12.4) compared to water or simple alcohols. Consequently, the trifluoroethoxide is a weaker base and a better leaving group in SNAr reactions, but the parent ether is less prone to cleavage via hydrolysis where protonation of the oxygen is disfavored.

Diagram 2: Hydrolysis Mechanism Comparison

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Advancing Drug Discovery: A Technical Guide to Novel Research Areas for Pyridine Thioamides

Abstract

The pyridine thioamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of promising and underexplored research avenues for novel pyridine thioamide analogues. Moving beyond established applications, this paper focuses on emerging therapeutic frontiers, innovative synthetic strategies, and the integration of computational chemistry to accelerate discovery. We will explore the causality behind experimental designs and present actionable protocols to empower the design and synthesis of next-generation therapeutic agents.

Introduction: The Enduring Potential of the Pyridine Thioamide Core